Abitol
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Overview
Description
Abitol is a compound known for its use as a resinous plasticizer and tackifier in various industrial applications. It is a colorless, tacky, balsamic resin derived from hydrogenated rosin acids. This compound is highly soluble in common organic solvents and compatible with resins, film-formers, and oils .
Preparation Methods
Abitol is synthesized from rosin acids that undergo hydrogenation to reduce unsaturation. The primary synthetic route involves the hydrogenation of rosin acids to produce a high molecular weight, primary, monohydric alcohol . Industrial production methods typically involve the use of hydrogenation reactors where rosin acids are treated under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Abitol undergoes various chemical reactions common to primary alcohols. These reactions include:
Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Abitol has a wide range of scientific research applications, including:
Chemistry: Used as a resinous plasticizer and tackifier in the production of plastics, lacquers, inks, and adhesives.
Biology: Its compatibility with various resins and film-formers makes it useful in biological research for creating stable and durable coatings.
Medicine: this compound’s properties as a tackifier and plasticizer are utilized in the formulation of medical adhesives and coatings.
Mechanism of Action
The mechanism of action of Abitol involves its ability to act as a plasticizer and tackifier. It interacts with resins and film-formers to enhance their flexibility and adhesion properties. The molecular targets and pathways involved include the interaction with hydroxyl groups and other functional groups present in the resins and film-formers .
Comparison with Similar Compounds
Abitol is unique due to its high molecular weight and primary monohydric alcohol structure derived from hydrogenated rosin acids. Similar compounds include:
Hydroabietyl Alcohol: Another resinous plasticizer with similar properties.
Tetrahydroabietyl Alcohol: Used in the perfumery industry as a fragrance raw material. This compound stands out due to its excellent aging characteristics, low odor, and wide solubility and compatibility range.
Properties
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAYQFWFCOOCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860113 |
Source
|
Record name | Abietan-18-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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